2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine
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Overview
Description
2-(2-Azabicyclo[221]heptan-2-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which is a key intermediate in the synthesis of 2-azabicyclo[2.2.1]heptan-4-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the ethanamine side chain.
2-(2-Azabicyclo[2.2.1]heptan-2-yl)aniline: Another similar compound with an aniline group instead of an ethanamine group.
Uniqueness
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine is unique due to its specific bicyclic structure combined with an ethanamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVUDZYVCDMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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